

# Icotrokinra: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

**Icotrokinra** (formerly JNJ-77242113) is a first-in-class, orally administered, targeted peptide antagonist of the interleukin-23 receptor (IL-23R). This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of icrotrokinra, intended for researchers, scientists, and drug development professionals. By selectively blocking the IL-23 signaling pathway, icrotrokinra has demonstrated significant therapeutic potential in various immune-mediated inflammatory diseases, most notably plaque psoriasis. This document summarizes key data from non-clinical and clinical studies, details experimental methodologies, and visualizes critical pathways and workflows.

#### Introduction

The IL-23/IL-17 axis is a cornerstone of the pathophysiology of several autoimmune diseases. **Icotrokinra**, a macrocyclic peptide, offers a novel oral therapeutic modality in a landscape dominated by injectable monoclonal antibodies. Its high affinity and selective binding to the IL-23R effectively inhibits downstream signaling, leading to a reduction in pro-inflammatory cytokines.[1] This guide will explore the absorption, distribution, metabolism, and excretion (ADME) properties of icrotrokinra, as well as its potent and selective pharmacodynamic effects.

## **Pharmacodynamics**



#### **Mechanism of Action**

**Icotrokinra** is a potent and selective antagonist of the human IL-23R.[1] It binds with high affinity to the IL-23R, sterically hindering the binding of IL-23 and thereby blocking the initiation of the downstream signaling cascade.[1] This targeted inhibition prevents the phosphorylation of Janus kinase 2 (JAK2) and Tyrosine kinase 2 (TYK2), and subsequently, the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[2][3][4][5] The inhibition of pSTAT3 translocation to the nucleus prevents the transcription of genes encoding pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which are key drivers of inflammation in diseases like psoriasis.[2]



## Extracellular Space IL-23 Binds Blocks Cell Membrane IL-23R IL-12Rβ1 Activates Activates Intracellular Space JAK2 Phosphorylates Phosphorylates STAT3 Translocates Nucleus nduces Transcription Pro-inflammatory Cytokines (IL-17A, IL-17F, IL-22)

Icotrokinra's Mechanism of Action

Click to download full resolution via product page

Caption: Icotrokinra blocks IL-23 binding to its receptor, inhibiting downstream signaling.



### In Vitro Potency and Selectivity

**Icotrokinra** demonstrates picomolar binding affinity to the IL-23R and potently inhibits IL-23-induced signaling in various cell-based assays.

| Parameter                 | Value   | Cell/System    | Source |
|---------------------------|---------|----------------|--------|
| Binding Affinity (KD)     | 7.1 pM  | IL-23 Receptor | [1]    |
| IC50 (IL-23 Signaling)    | 5.6 pM  | Human Cells    | [1]    |
| IC50 (IFNy<br>Production) | 18.4 pM | NK Cells       | [1]    |
| IC50 (IFNy<br>Production) | 11 pM   | Whole Blood    | [1]    |

## **Clinical Pharmacodynamics**

Clinical studies in patients with moderate-to-severe plaque psoriasis have shown that icrotrokinra leads to a significant and dose-dependent reduction in systemic and skin biomarkers of inflammation.

#### Serum Biomarkers:

Significant reductions in serum IL-17A, IL-17F, IL-19, IL-22, and beta-defensin 2 (BD-2) levels were observed as early as Week 4, with levels approaching those of healthy controls by Week 16.[6]

#### Skin Transcriptomics:

 At Week 24, icrotrokinra significantly reduced the expression of psoriasis-related genes in lesional skin, including IL-17A, IL-17F, IL-22, IL-19, IL-23A, and DEFB4A, to levels nearing those in non-lesional skin.[6]

#### **Pharmacokinetics**





## Absorption, Distribution, Metabolism, and Excretion (ADME)

Icotrokinra exhibits an ADME profile consistent with that of a small peptide.[4][7]

| ADME Parameter            | Finding                                                                                    | Species                     | Source       |
|---------------------------|--------------------------------------------------------------------------------------------|-----------------------------|--------------|
| Oral Bioavailability      | 0.1-0.3%                                                                                   | Animals                     | [5][7]       |
| Permeability              | Low, non-saturable                                                                         | In vitro (LLC-PK1<br>cells) | [8]          |
| Plasma Protein<br>Binding | ~50%                                                                                       | Human                       | [4][7]       |
| Distribution              | Freely distributes to tissues, including skin, joints, and gastrointestinal tissues.       | Animals                     | [4][7]       |
| Metabolism                | Unchanged icrotrokinra is the main circulating component; low levels of metabolites.       | Human                       | [4][5][7]    |
| Elimination               | Primarily fecal excretion of unabsorbed drug.                                              | Rats and Monkeys            | [7]          |
| Drug-Drug<br>Interactions | Not a substrate or inhibitor of prototypical drug transporters or cytochrome P450 enzymes. | In vitro                    | [3][4][5][7] |

## **Clinical Pharmacokinetics**



Phase 1 studies in healthy volunteers demonstrated that icrotrokinra has dose-proportional pharmacokinetics.[3][4][5][7]

| PK Parameter<br>(Single Ascending<br>Dose, 25-1000 mg) | Value           | Population         | Source |
|--------------------------------------------------------|-----------------|--------------------|--------|
| Tmax (median)                                          | 1.5 - 4.0 hours | Healthy Volunteers | [9]    |
| t1/2 (mean)                                            | 9 - 12 hours    | Healthy Volunteers | [9]    |

| PK Parameter<br>(Multiple<br>Ascending<br>Dose) | Day 1           | Day 10          | Population            | Source |
|-------------------------------------------------|-----------------|-----------------|-----------------------|--------|
| Tmax (median)                                   | 1.5 - 5.0 hours | 1.0 - 6.0 hours | Healthy<br>Volunteers | [9]    |

## Experimental Protocols Caco-2 Permeability Assay

This assay is used to predict intestinal drug absorption.



Caco-2 Permeability Assay Workflow



Click to download full resolution via product page

Caption: Workflow for assessing intestinal permeability of icrotrokinra.



#### Methodology:

- Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10][11]
- Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[11]
- · Permeability Assessment:
  - The transport buffer is added to both the apical (A) and basolateral (B) chambers.
  - Icotrokinra is added to the donor chamber (either A for A → B transport or B for B → A transport).
  - Samples are collected from the receiver chamber at various time points.
  - The concentration of icrotrokinra in the samples is quantified using LC-MS/MS.[11]
- Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio
   (Papp B → A / Papp A → B) is determined to assess the potential for active efflux.[11]

### pSTAT3 Flow Cytometry Assay

This assay quantifies the inhibition of IL-23-induced STAT3 phosphorylation.

#### Methodology:

- Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
   [12]
- Drug Incubation: PBMCs are pre-incubated with varying concentrations of icrotrokinra.
- Cytokine Stimulation: The cells are then stimulated with recombinant human IL-23 to induce STAT3 phosphorylation.[12]
- Fixation and Permeabilization: Cells are fixed to preserve the phosphorylation state and then permeabilized to allow for intracellular antibody staining.[12]



- Staining: The cells are stained with a fluorochrome-conjugated antibody specific for phosphorylated STAT3 (pSTAT3).[12]
- Flow Cytometry Analysis: The mean fluorescence intensity (MFI) of the pSTAT3 signal is quantified using a flow cytometer.
- Data Analysis: The dose-dependent inhibition of pSTAT3 by icrotrokinra is determined, and the IC50 value is calculated.[12]

### **Clinical Efficacy and Safety**

The Phase 3 ICONIC-LEAD and ICONIC-TOTAL clinical trials have demonstrated the efficacy and favorable safety profile of icrotrokinra in patients with moderate-to-severe plaque psoriasis. [13][14][15][16][17]

| Efficacy Endpoint<br>(ICONIC-LEAD,<br>Week 16) | Icotrokinra | Placebo | Source |
|------------------------------------------------|-------------|---------|--------|
| IGA 0/1 (clear or almost clear)                | 65%         | 8%      | [16]   |
| PASI 90                                        | 50%         | 4%      | [16]   |

In the ICONIC-TOTAL study, icrotrokinra showed durable efficacy through 52 weeks, including in difficult-to-treat areas like the scalp and genitals.[14] The safety profile of icrotrokinra was comparable to placebo in these studies.[14][16]

#### Conclusion

**Icotrokinra** is a promising oral therapeutic agent that selectively targets the IL-23 pathway. Its pharmacokinetic profile supports once-daily oral dosing, and its potent pharmacodynamic effects translate into significant clinical efficacy in plaque psoriasis. The data summarized in this guide highlight the robust scientific foundation for the continued development of icrotrokinra as a novel treatment for immune-mediated inflammatory diseases.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Oral Bioavailability of Peptides and Related Drugs | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Interleukin-23: as a drug target for autoimmune inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Re-Assessing PK/PD Issues for Oral Protein and Peptide Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 8. Restricted [jnjmedicalconnect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Caco-2 Permeability Assay Protocol Creative Bioarray [dda.creative-bioarray.com]
- 11. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. benchchem.com [benchchem.com]
- 13. Icotrokinra Results Show 75% of Adolescents with Plaque Psoriasis Achieved Completely Clear Skin and Demonstrate Favorable Safety Profile with a Once Daily Pill -BioSpace [biospace.com]
- 14. dermatologytimes.com [dermatologytimes.com]
- 15. Icotrokinra results show significant skin clearance in patients with difficult-to-treat scalp and genital psoriasis [jnj.com]
- 16. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]



- 17. Protagonist's Icotrokinra Shows Superior Psoriasis Results vs Deucravacitinib | PTGX Stock News [stocktitan.net]
- To cite this document: BenchChem. [Icotrokinra: A Deep Dive into its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610932#icotrokinra-pharmacokinetics-and-pharmacodynamics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com